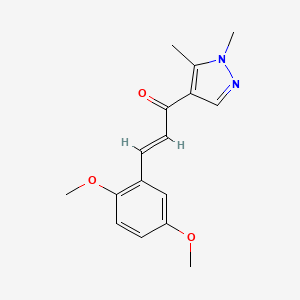
3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, commonly known as DAP-5, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of eukaryotic initiation factor 4A (eIF4A), which is an ATP-dependent RNA helicase that plays a crucial role in the initiation of translation. DAP-5 has been shown to inhibit the growth of cancer cells and has potential as an anticancer drug.
Mecanismo De Acción
DAP-5 inhibits the activity of 3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, which is required for the initiation of translation. This inhibition leads to the downregulation of various oncogenic proteins, including c-Myc and cyclin D1, which are involved in cell proliferation and survival. DAP-5 also induces apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects
DAP-5 has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. DAP-5 also inhibits the activity of this compound, leading to the downregulation of oncogenic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DAP-5 in lab experiments include its potency as an inhibitor of 3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential as an anticancer drug. The limitations of using DAP-5 in lab experiments include its toxicity to normal cells and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of DAP-5. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its mechanism of action in more detail, including its effects on other cellular processes and signaling pathways. Additionally, the development of more potent and selective inhibitors of 3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one could lead to the discovery of new anticancer drugs.
Métodos De Síntesis
The synthesis of DAP-5 involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 3-(2,5-dimethoxyphenyl)-2-propen-1-one. This intermediate is then reacted with 1,5-dimethyl-1H-pyrazol-4-amine to form the final product, DAP-5.
Aplicaciones Científicas De Investigación
DAP-5 has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. DAP-5 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-14(10-17-18(11)2)15(19)7-5-12-9-13(20-3)6-8-16(12)21-4/h5-10H,1-4H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGKYRIAYACZGD-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

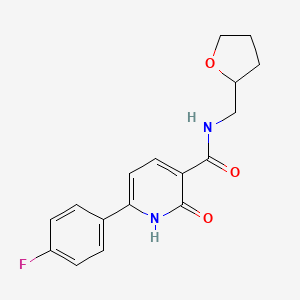
![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile](/img/structure/B5438601.png)
![4-(2-methoxyphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylic acid](/img/structure/B5438616.png)
![N-(2-methoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5438631.png)

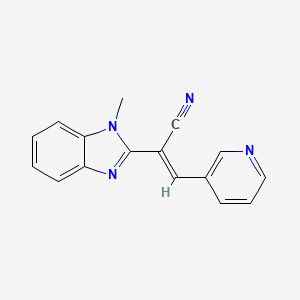
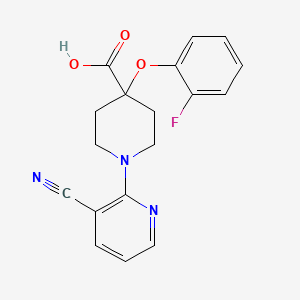
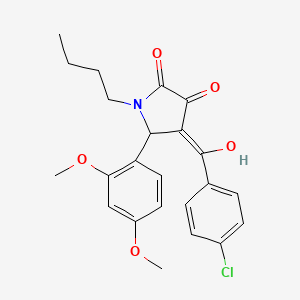
![(3aS*,6aR*)-5-benzoyl-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5438668.png)
![2-bromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-ethoxyphenol](/img/structure/B5438675.png)
![1-(2-methoxyphenyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5438678.png)

![3-[{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5438694.png)
![(3S*,5S*)-1-(2,2-dimethylpropyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5438696.png)